

1-(4-Fluorobenzyl)piperazine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Fluorobenzyl)piperazine**

Cat. No.: **B185958**

[Get Quote](#)

An In-depth Technical Guide to **1-(4-Fluorobenzyl)piperazine**: Core Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The piperazine ring is a prevalent scaffold in a multitude of pharmacologically active compounds, and the addition of a fluorobenzyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.^[1] This compound is a precursor in the synthesis of a wide array of biologically active agents, including chemokine antagonists, kinase inhibitors, and neurokinin-2 receptor antagonists.^[2] Its structural features make it a valuable intermediate for developing novel therapeutics targeting various diseases. Recent research has also highlighted its utility in creating potent tyrosinase inhibitors for treating skin hyperpigmentation disorders.^[3] ^[4]

Chemical Structure and Identifiers

1-(4-Fluorobenzyl)piperazine, with the CAS Number 70931-28-1, consists of a piperazine ring N-substituted with a 4-fluorobenzyl group.^[2]^[5] The fluorine atom on the phenyl ring is a key feature, often introduced to enhance metabolic stability and binding affinity of drug candidates.

IUPAC Name: **1-(4-Fluorobenzyl)piperazine**[\[6\]](#)

Synonyms: 1-[(4-Fluorophenyl)methyl]piperazine[\[5\]](#)

Chemical Formula: C₁₁H₁₅FN₂[\[2\]](#)[\[7\]](#)[\[8\]](#)

Molecular Structure:

Figure 1: Chemical Structure of **1-(4-Fluorobenzyl)piperazine**.

Physicochemical Properties

The physicochemical properties of **1-(4-Fluorobenzyl)piperazine** are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

| Property | Value | Reference |
|------------------|--|---|
| Molecular Weight | 194.25 g/mol | [2] [5] [7] [8] |
| Physical Form | Solid, White to Light yellow powder/lump | [2] |
| Melting Point | 61.0 to 65.0 °C | |
| Boiling Point | 112-114 °C @ 2 mmHg 120-122 °C @ 0.02 mmHg | [9] [10] |
| Density | 1.103 g/mL | [10] |
| Refractive Index | 1.5255-1.5275 | [10] |
| SMILES String | Fc1ccc(CN2CCNCC2)cc1 | [2] [5] |
| InChI Key | OOSZCNKVJAVHJI-UHFFFAOYSA-N | [2] [5] [7] |

Experimental Protocols

Synthesis of 1-(4-Fluorobenzyl)piperazine Derivatives

The synthesis of derivatives using **1-(4-Fluorobenzyl)piperazine** often involves N-acylation of the secondary amine on the piperazine ring. The following is a general procedure for the synthesis of amide derivatives which have been investigated as tyrosinase inhibitors.[\[4\]](#)

Materials:

- **1-(4-Fluorobenzyl)piperazine**
- Appropriate acyl chloride (e.g., 3-chloro-2-nitrophenyl)methanone)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Water

Procedure:

- Dissolve **1-(4-Fluorobenzyl)piperazine** (1.0 eq) in dichloromethane.
- Add N,N-diisopropylethylamine (1.5 eq) to the solution.
- Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature for approximately 5 hours.
- Quench the reaction by adding methanol.
- Add water to the mixture and perform a liquid-liquid extraction with dichloromethane (repeated three times).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product using flash chromatography (e.g., with a DCM/MeOH 96:4 mobile phase) to yield the final product.[4]

One-Pot Synthesis of Monosubstituted Piperazines

A simplified and efficient one-pot, one-step synthetic procedure for preparing monosubstituted piperazines like **1-(4-Fluorobenzyl)piperazine** hydrochloride has been developed. This method avoids the use of protecting groups, making it more cost-effective and environmentally friendly.[11]

Principle: The synthesis is based on the reaction of an in-situ formed piperazine-1-ium cation with an appropriate electrophile (e.g., 4-fluorobenzyl chloride). The reaction can be carried out in solvents like methanol or acetic acid.[11]

General Procedure (using Methanol):

- A free piperazine is reacted with piperazine dihydrochloride in methanol to form piperazine monohydrochloride.
- The appropriate benzyl halide (e.g., 4-fluorobenzyl chloride) is added to the reaction mixture.
- The reaction proceeds at room temperature or under reflux.
- The resulting monosubstituted piperazine derivative can be isolated in high yield and purity. [11]

Applications in Drug Development

1-(4-Fluorobenzyl)piperazine is a key intermediate in the development of various pharmacologically active compounds.[1] Its derivatives have shown promise in several therapeutic areas.

Tyrosinase Inhibitors: Derivatives of **1-(4-fluorobenzyl)piperazine** have been designed and synthesized as potent inhibitors of tyrosinase, a key enzyme in melanin production.[3] Compounds based on this scaffold have demonstrated significantly greater potency than the reference compound, kojic acid, in inhibiting tyrosinase activity.[3][4] These inhibitors are being investigated as anti-melanogenic agents for treating hyperpigmentation disorders.[3]

Other Therapeutic Targets: This compound also serves as a precursor for the synthesis of:

- Chemokine antagonists: Important for modulating inflammatory responses.[2]
- EGFR and Aurora A kinase inhibitors: Targeted therapies in oncology.[2]
- Neurokinin-2 receptor antagonists: Potential treatments for various disorders, including respiratory and gastrointestinal conditions.[2]
- Calcium channel blockers: The related compound 1-bis(4-fluorophenyl)methyl piperazine is a precursor to drugs like flunarizine, used for migraine treatment.[12]

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel inhibitors, such as tyrosinase inhibitors, starting from the **1-(4-fluorobenzyl)piperazine** scaffold.

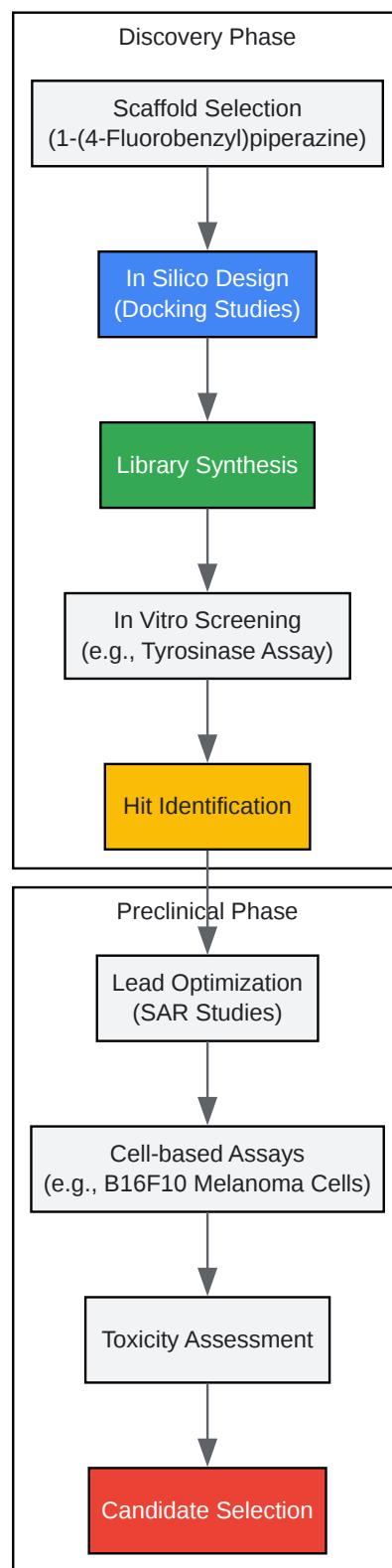
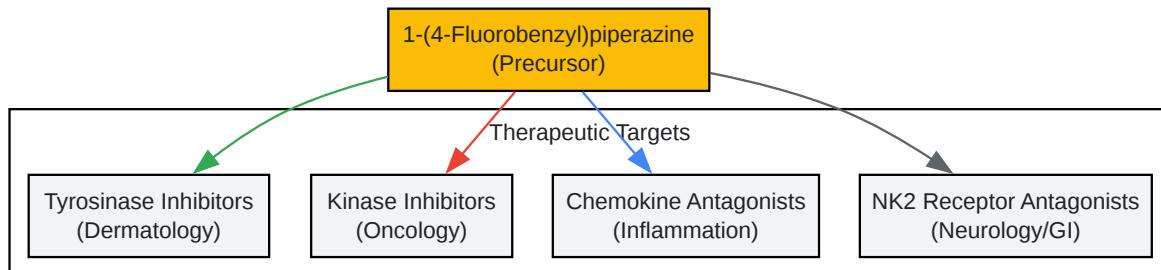
[Click to download full resolution via product page](#)

Figure 2: Drug discovery workflow for inhibitors derived from **1-(4-Fluorobenzyl)piperazine**.

Role as a Precursor in Diverse Therapeutic Areas

This diagram shows the central role of **1-(4-Fluorobenzyl)piperazine** as a starting material for synthesizing compounds that target various biological pathways.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]
- 6. mzCloud – 1 4 Fluorobenzyl piperazine [mzcloud.org]
- 7. GSRS [precision.fda.gov]
- 8. scbt.com [scbt.com]
- 9. 1-(4-Bromo-2-fluorobenzyl)piperazine 96 870703-75-6 [sigmaaldrich.com]

- 10. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [m.chemicalbook.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- To cite this document: BenchChem. [1-(4-Fluorobenzyl)piperazine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185958#1-4-fluorobenzyl-piperazine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com